(E)-3-(dimethylamino)-1-phenylprop-2-en-1-one

Catalog No.
S1503597
CAS No.
1201-93-0
M.F
C11H13NO
M. Wt
175.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(E)-3-(dimethylamino)-1-phenylprop-2-en-1-one

CAS Number

1201-93-0

Product Name

(E)-3-(dimethylamino)-1-phenylprop-2-en-1-one

IUPAC Name

(E)-3-(dimethylamino)-1-phenylprop-2-en-1-one

Molecular Formula

C11H13NO

Molecular Weight

175.23 g/mol

InChI

InChI=1S/C11H13NO/c1-12(2)9-8-11(13)10-6-4-3-5-7-10/h3-9H,1-2H3/b9-8+

InChI Key

HUTKDPINCSJXAA-CMDGGOBGSA-N

SMILES

CN(C)C=CC(=O)C1=CC=CC=C1

solubility

26.3 [ug/mL]

Canonical SMILES

CN(C)C=CC(=O)C1=CC=CC=C1

Isomeric SMILES

CN(C)/C=C/C(=O)C1=CC=CC=C1

The exact mass of the compound (E)-3-(dimethylamino)-1-phenylprop-2-en-1-one is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >26.3 [ug/ml]. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 601833. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

(E)-3-(dimethylamino)-1-phenylprop-2-en-1-one (CAS 1201-93-0) is a highly versatile, stable tertiary enaminone that functions as a pre-activated, masked 1,3-dicarbonyl building block. Featuring a highly polarized push-pull alkene system, it is widely procured as a premium precursor for the regioselective synthesis of nitrogen- and oxygen-containing heterocycles, including pyrazoles, pyrimidines, quinolones, and isocoumarins. Unlike crude enolates or volatile aliphatic precursors, this compound is a stable solid (melting point 77–83 °C) that allows for precise stoichiometric handling. Its primary commercial value lies in its dual capability: the dimethylamino group serves both as a superior directing group for transition-metal-catalyzed C–H functionalization and as an excellent leaving group during cyclocondensation, ensuring high-purity product profiles in pharmaceutical and agrochemical manufacturing workflows [1].

While buyers might consider standard 1,3-dicarbonyls (such as 1-phenyl-1,3-butanedione) or simple chalcones as cheaper alternatives for heterocycle synthesis, these generic substitutes frequently fail in advanced applications due to poor regiocontrol and lower intrinsic reactivity. In condensation reactions with asymmetric hydrazines or amidines, standard 1,3-dicarbonyls typically yield problematic mixtures of regioisomers, necessitating costly and time-consuming chromatographic separations. Furthermore, in modern step-economic workflows like Rh(III)- or Co(III)-catalyzed C–H annulations, unfunctionalized ketones and simple enones lack the necessary coordinating ability to direct the metal catalyst, resulting in complete reaction failure. Procuring the exact tertiary enaminone ensures strict regioselectivity via a stepwise addition-elimination mechanism and provides the essential electronic coordination required for complex, high-yield catalytic transformations [1].

Essential Directing Group Capability in Rh(III)-Catalyzed C–H Annulation

In the skeleton-divergent synthesis of isocoumarins and naphthalenes via Rh(III) catalysis, the presence of the dimethylamino-enone moiety is strictly required to direct the C–H coupling. Head-to-head control experiments demonstrate that while (E)-3-(dimethylamino)-1-phenylprop-2-en-1-one achieves an 86% yield of the target annulated product, substituting it with unfunctionalized analogs like acetophenone, 1-phenylprop-2-en-1-one, or (E)-1,3-diphenylprop-2-en-1-one results in a 0% yield (no reaction). The dimethylamino group effectively coordinates the metal center, enabling orthogonal reactivity that generic ketones cannot replicate [1].

Evidence DimensionProduct yield in Rh(III)-catalyzed coupling with diazodicarbonyls
Target Compound Data86% yield
Comparator Or Baseline(E)-1,3-diphenylprop-2-en-1-one or acetophenone (0% yield)
Quantified Difference86% absolute yield increase (reaction enabler)
Conditions[RhCp*Cl2]2 catalyst, AgSbF6, DCE, 60–70 °C

Procurement of this specific enaminone is mandatory for enabling directed C–H functionalization workflows, as cheaper unfunctionalized alternatives will completely fail to react.

Absolute Regioselectivity in Pyrazole and Heterocycle Cyclocondensation

When synthesizing pyrazoles or pyrimidines using asymmetric binucleophiles (e.g., substituted hydrazines), the use of (E)-3-(dimethylamino)-1-phenylprop-2-en-1-one as a masked 1,3-dicarbonyl provides near-absolute regiocontrol. The reaction proceeds via initial substitution of the highly labile dimethylamino group followed by cyclization, typically yielding >95% of a single regioisomer. In contrast, standard 1,3-dicarbonyls undergo competing direct attacks at both carbonyl carbons, frequently resulting in 60:40 to 80:20 regioisomer mixtures that complicate downstream purification [1].

Evidence DimensionRegioisomer ratio in cyclocondensation
Target Compound Data>95% single regioisomer
Comparator Or BaselineStandard 1,3-dicarbonyls e.g., 1-phenyl-1,3-butanedione (60:40 to 80:20 mixtures)
Quantified Difference>15-35% improvement in regiopurity
ConditionsCondensation with asymmetric hydrazines or amidines under mild heating

High regioselectivity eliminates the need for expensive, low-yielding chromatographic separations during the scale-up of pharmaceutical intermediates.

Enhanced Leaving Group Efficiency and Reaction Cleanliness

The tertiary nature of the dimethylamino group in CAS 1201-93-0 offers significant process advantages over primary or secondary enaminones. During cyclization steps, the dimethylamino group is expelled as dimethylamine—a highly volatile gas (boiling point 7 °C) that is easily purged from the reaction mixture. This drives the reaction equilibrium forward and prevents the accumulation of nucleophilic byproducts in the reactor. Primary enaminones release ammonia, which can remain in solution and participate in unwanted competitive side reactions, reducing overall batch purity [1].

Evidence DimensionByproduct volatility and reaction equilibrium driving force
Target Compound DataExpels volatile dimethylamine (bp 7 °C)
Comparator Or BaselinePrimary enaminones (expel ammonia, highly soluble in protic solvents)
Quantified DifferenceCleaner reaction profiles with reduced nucleophilic byproduct retention
ConditionsThermal cyclocondensation in standard organic solvents

The easy removal of the dimethylamine byproduct simplifies workup procedures and improves batch-to-batch reproducibility in industrial manufacturing.

Directed C-H Functionalization for Complex Polycycles

Due to its proven ability to coordinate transition metals (Rh, Co) and direct ortho-C-H activation, this compound is the optimal starting material for synthesizing quinolones, isocoumarins, and naphthalenes. It is specifically chosen when step-economic, halogen-free synthesis routes are required in medicinal chemistry [1].

Regioselective Synthesis of Pharmaceutical Pyrazoles

In the development of pyrazole-based APIs (active pharmaceutical ingredients), this enaminone is prioritized over standard 1,3-dicarbonyls to ensure the exclusive formation of a single regioisomer. This is critical for scaling up kinase inhibitors or anti-inflammatory compounds where structural isomer impurities are strictly regulated [2].

Precursor for Geminal Difluoro-Heterocycles

The highly polarized push-pull alkene system makes it an ideal substrate for[4+1] annulations with difluorocarbene. It is procured for the synthesis of 2,2-difluoro-2,3-dihydrofuranamine derivatives, which are highly valued in agrochemical research for their enhanced metabolic stability and ribose-like structural features [3].

XLogP3

2.1

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

(E)-3-(dimethylamino)-1-phenylprop-2-en-1-one

Dates

Last modified: 08-15-2023

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